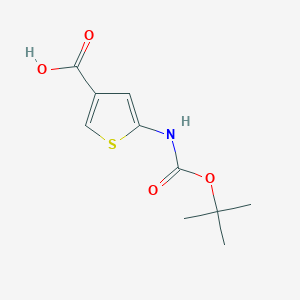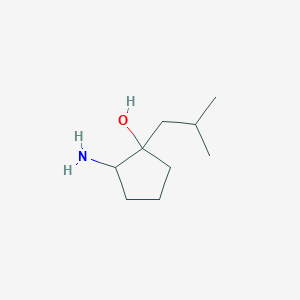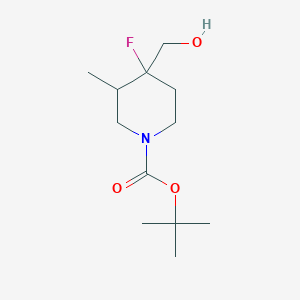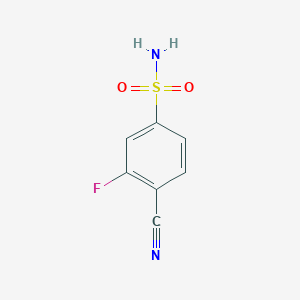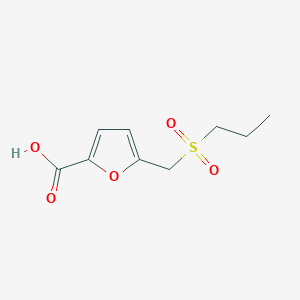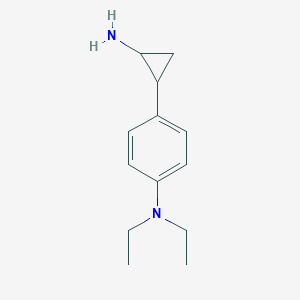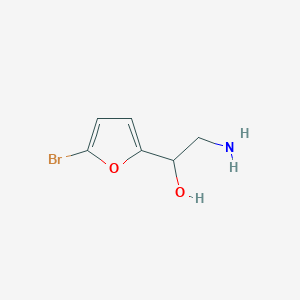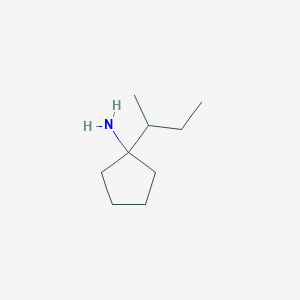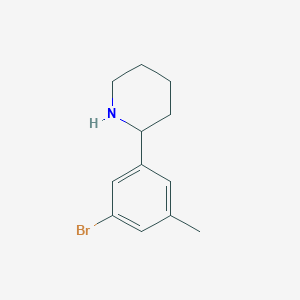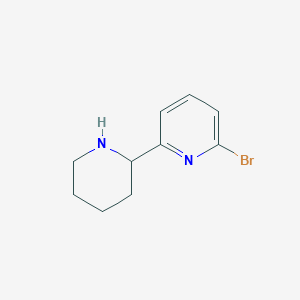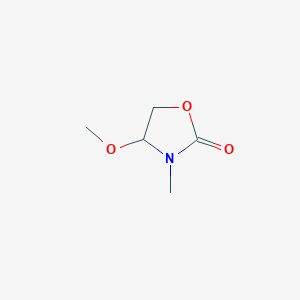
4-Methoxy-3-methyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-methyl-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C5H9NO3. It is a member of the oxazolidinone family, which is characterized by a five-membered ring containing nitrogen and oxygen atoms. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-3-methyl-1,3-oxazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of methyl isocyanate with ethanolamine to form 4-methyl-1,3-oxazolidin-2-amine, which is then oxidized to yield the desired product . The reaction conditions typically include the use of solvents such as ethanol and catalysts to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as fractional freezing and high vacuum distillation, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other oxazolidinone derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazolidinone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-Methoxy-3-methyl-1,3-oxazolidin-2-one has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antibacterial properties.
Medicine: It serves as a building block for the synthesis of pharmaceutical agents, such as antibiotics.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,3-oxazolidin-2-one: This compound is structurally similar but lacks the methoxy group at the 4-position.
3-Methyl-1,3-oxazolidin-2-one: Another similar compound with a different substitution pattern.
Uniqueness
4-Methoxy-3-methyl-1,3-oxazolidin-2-one is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
4-methoxy-3-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H9NO3/c1-6-4(8-2)3-9-5(6)7/h4H,3H2,1-2H3 |
InChI Key |
WZMHOHRUTGIWTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(COC1=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


